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Abstract

Adomeglivant (LY2409021) is a potent and selective, orally bioavailable, small-molecule
allosteric antagonist of the human glucagon receptor (GCGR), a member of the Family B G-
protein coupled receptors (GPCRSs). Developed by Eli Lilly and Company, adomeglivant has
been investigated as a therapeutic agent for the management of type 2 diabetes mellitus. Its
mechanism of action involves the inhibition of glucagon-mediated signaling, leading to a
reduction in hepatic glucose production. This technical guide provides an in-depth overview of
adomeglivant's interaction with the glucagon receptor, including its binding affinity, functional
antagonism, and the downstream signaling pathways it modulates. Detailed experimental
protocols for key assays and visualizations of the relevant biological and experimental
workflows are provided to support further research and development in this area.

Introduction to Adomeglivant and Family B GPCRs

Family B G-protein coupled receptors, also known as the secretin receptor family, are a crucial
class of transmembrane proteins involved in a wide array of physiological processes.[1] These
receptors are characterized by a large N-terminal extracellular domain that plays a pivotal role
in binding peptide hormones.[2] The glucagon receptor (GCGR) is a prominent member of this
family and a key regulator of glucose homeostasis.[3]
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Glucagon, a peptide hormone secreted by pancreatic a-cells, binds to GCGR primarily in the
liver, stimulating glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels.
In type 2 diabetes, hyperglucagonemia is a common feature, contributing to hyperglycemia.[4]
Consequently, antagonism of the glucagon receptor has been a long-pursued therapeutic
strategy.

Adomeglivant (LY2409021) emerged from drug discovery programs as a potent and selective
antagonist of the GCGR.[5] It functions as an allosteric inhibitor, meaning it binds to a site on
the receptor distinct from the glucagon binding site, and in doing so, it modulates the receptor's
function.[6] Clinical studies have demonstrated that adomeglivant can effectively lower fasting
and postprandial glucose levels in patients with type 2 diabetes.[4] However, its development
has been associated with reversible increases in aminotransferase levels, a factor requiring
careful consideration in its therapeutic application.

Quantitative Analysis of Adomeglivant's Interaction
with GCGR

The potency and selectivity of adomeglivant have been characterized through various in vitro
assays. The following table summarizes the key quantitative data regarding its interaction with
the human glucagon receptor and other related Family B GPCRs.
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Glucagon Receptor Signhaling Pathway and
Adomeglivant's Mechanism of Action

The glucagon receptor primarily couples to the Gas subunit of heterotrimeric G proteins. Upon
glucagon binding, Gas activates adenylyl cyclase, which in turn catalyzes the conversion of
ATP to cyclic AMP (cCAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
PKA then phosphorylates and activates the CAMP response element-binding protein (CREB).
Activated CREB translocates to the nucleus and promotes the transcription of target genes,
including the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-10).
PGC-1a is a key transcriptional coactivator that enhances the expression of genes involved in
gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-
phosphatase (G6Pase), ultimately leading to increased hepatic glucose output.[1]

Adomeglivant, as an antagonist of the GCGR, blocks this signaling cascade at its inception.
By preventing the glucagon-induced conformational change in the receptor, it inhibits the
activation of Gas and the subsequent production of cAMP. This leads to a downstream
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reduction in the transcription of gluconeogenic genes and a decrease in hepatic glucose

production.[6]
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Glucagon receptor signaling pathway and the inhibitory action of adomeglivant.

Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
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The following is a representative protocol for a competitive radioligand binding assay to
determine the inhibitor constant (Ki) of a test compound like adomeglivant for the glucagon
receptor. While the specific protocol from the primary publication reporting the Ki of 6.66 nM for
adomeglivant (Kelly et al., 2015) could not be obtained, this protocol outlines the standard
procedures for such an experiment.

Objective: To determine the binding affinity (Ki) of adomeglivant for the human glucagon
receptor.

Materials:

Receptor Source: Membranes from HEK293 cells stably expressing the human glucagon
receptor.

e Radioligand:125I-glucagon.
e Test Compound: Adomeglivant.
» Non-specific Binding Control: Unlabeled glucagon (e.g., 1 uM).
o Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1% BSA, pH 7.4.
o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
e 96-well microplates.
o Glass fiber filters (e.g., Whatman GF/C).
 Scintillation counter.
Procedure:
e Membrane Preparation:
o Culture HEK293 cells expressing the human GCGR to confluency.

o Harvest cells and homogenize in ice-cold lysis buffer.
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o Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
o Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

o Wash the membrane pellet with assay buffer and resuspend to a final protein
concentration of 0.1-0.5 mg/mL.

e Assay Setup:
o In a 96-well plate, set up the following conditions in triplicate:
» Total Binding: Receptor membranes + 125I-glucagon + assay buffer.

» Non-specific Binding: Receptor membranes + 125I-glucagon + excess unlabeled
glucagon.

» Competitive Binding: Receptor membranes + 125I-glucagon + serial dilutions of
adomeglivant.

* Incubation:
o Add 50 pL of receptor membrane suspension to each well.
o Add 50 pL of adomeglivant dilution or control solution.
o Add 50 pL of 125I-glucagon (at a concentration close to its Kd).

o Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach
equilibrium.

e Filtration and Washing:

o Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to
separate bound from free radioligand.

o Wash the filters three times with ice-cold wash buffer.

e Detection:
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o Dry the filters and place them in scintillation vials with scintillation fluid.

o Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation
counter.

e Data Analysis:

o Calculate specific binding by subtracting the non-specific binding CPM from the total
binding CPM.

o Plot the percentage of specific binding against the logarithm of the adomeglivant
concentration.

o Determine the IC50 value (the concentration of adomeglivant that inhibits 50% of specific
binding) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a competitive radioligand binding assay.
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FRET-based cAMP Assay for IC50 Determination

The following protocol is based on the methodology described by Chepurny et al. (2019) for
measuring adomeglivant's functional antagonism of glucagon-induced cAMP production using
a Forster Resonance Energy Transfer (FRET)-based biosensor.

Objective: To determine the IC50 of adomeglivant for the inhibition of glucagon-induced cAMP
production in cells expressing the glucagon receptor.

Materials:

o Cell Line: HEK293 cells stably expressing the rat glucagon receptor (HEK293-GIuR).
e CAMP Biosensor: A FRET-based cAMP biosensor (e.g., H188).

e Agonist: Glucagon.

e Antagonist: Adomeglivant.

o Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

e Assay Buffer: Standard extracellular saline (SES) containing 138 mM NacCl, 5.6 mM KCI, 2.6
mM CaCl2, 1.2 mM MgCI2, 11.1 mM D-glucose, and 10 mM HEPES, pH 7.4.

o 384-well microplates.
o Fluorescence plate reader capable of measuring FRET.
Procedure:
o Cell Preparation and Transduction:
o Culture HEK293-GluR cells in T-75 flasks.

o Transduce the cells with an adenovirus expressing the FRET-based cAMP biosensor
H188 at a suitable multiplicity of infection.

o Incubate the transduced cells for 24-48 hours to allow for biosensor expression.
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e Assay Setup:
o Harvest the transduced cells and resuspend them in assay buffer.
o Dispense the cell suspension into 384-well plates.
o Antagonist Pre-incubation:
o Prepare serial dilutions of adomeglivant in assay buffer.
o Add the adomeglivant dilutions to the wells containing the cells.

o Pre-incubate the plate for 20 minutes at room temperature to allow the antagonist to bind
to the receptors.

e Agonist Stimulation:

o Prepare a solution of glucagon in assay buffer at a concentration that elicits a submaximal
response (e.g., EC80).

o Add the glucagon solution to the wells, in the continued presence of the antagonist.
e FRET Measurement:

o Immediately after agonist addition, measure the FRET signal using a fluorescence plate
reader. The biosensor typically involves a cyan fluorescent protein (CFP) and a yellow
fluorescent protein (YFP). Measure the emission of YFP (e.g., 535 nm) after excitation of
CFP (e.g., 430 nm).

o Monitor the FRET ratio (YFP/CFP) over time to observe the kinetics of cCAMP production.
o Data Analysis:

o Calculate the change in the FRET ratio in response to glucagon stimulation in the
presence and absence of adomeglivant.

o Plot the percentage of inhibition of the glucagon-induced response against the logarithm of
the adomeglivant concentration.
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o Determine the IC50 value using non-linear regression analysis.
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Workflow for a FRET-based cAMP functional assay.

Conclusion

Adomeglivant is a well-characterized allosteric antagonist of the glucagon receptor, a member
of the Family B GPCRs. Its ability to potently and selectively inhibit glucagon signaling has
established it as a valuable tool for studying the role of the glucagon pathway in glucose
homeostasis and as a potential therapeutic agent for type 2 diabetes. The quantitative data on
its binding affinity and functional antagonism, coupled with a clear understanding of its
mechanism of action on the GCGR/PKA/CREB/PGC-1a signaling cascade, provide a solid
foundation for its further investigation and for the development of next-generation glucagon
receptor antagonists. The detailed experimental protocols provided in this guide are intended to
facilitate the replication and extension of these findings by the scientific community.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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